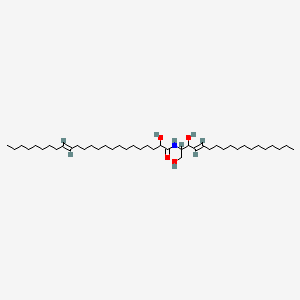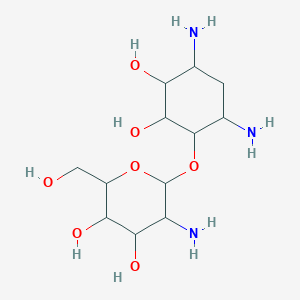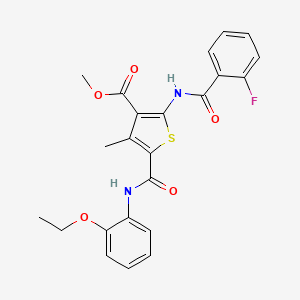![molecular formula C10H11ClOS B12063713 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane CAS No. 256471-35-9](/img/structure/B12063713.png)
2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom, which is further connected to a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- typically involves the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-chlorobenzyl thiomethyl ether. This intermediate is then subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield the desired oxirane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted oxiranes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)oxirane: Similar structure but lacks the thiomethyl group.
2-(4-Chlorophenyl)ethyl oxirane: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the 4-chlorophenyl group and the thiomethyl group in Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- makes it unique compared to other oxirane derivatives
Propriétés
Numéro CAS |
256471-35-9 |
|---|---|
Formule moléculaire |
C10H11ClOS |
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)sulfanylmethyl]-2-methyloxirane |
InChI |
InChI=1S/C10H11ClOS/c1-10(6-12-10)7-13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
Clé InChI |
SSQCJMSDNHVQCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)CSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)



![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)


(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)




